ACEQUINOCYL-HYDROXY

Description

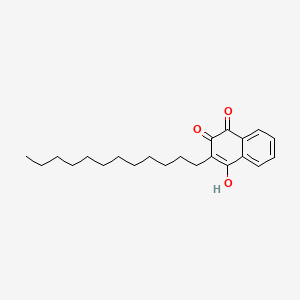

The exact mass of the compound 2-Dodecyl-3-hydroxy-1,4-naphthoquinone is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-dodecyl-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-19-20(23)17-14-12-13-15-18(17)21(24)22(19)25/h12-15,23H,2-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDHBFFJCFHSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90897188 | |

| Record name | 2-Hydroxy-3-n-dodecyl-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90897188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57960-31-3 | |

| Record name | 2-Dodecyl-3-hydroxy-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057960313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-n-dodecyl-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90897188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DODECYL-3-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA2JG4TUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Acequinocyl-Hydroxy: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acequinocyl-hydroxy, the active metabolite of the acaricide acequinocyl (B1664961), is a potent inhibitor of the mitochondrial electron transport chain. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis, analysis, and the determination of its key properties are presented. Furthermore, its interaction with mitochondrial complex III is elucidated through a detailed signaling pathway diagram, offering valuable insights for researchers in pesticide science, biochemistry, and drug development.

Chemical Structure and Identification

This compound, systematically named 2-dodecyl-3-hydroxynaphthalene-1,4-dione, is a derivative of naphthoquinone. Its chemical structure consists of a naphthalene-1,4-dione core substituted with a dodecyl group at the 2-position and a hydroxyl group at the 3-position.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-dodecyl-3-hydroxynaphthalene-1,4-dione[1] |

| CAS Number | 57960-31-3[1] |

| Molecular Formula | C₂₂H₃₀O₃[1] |

| Molecular Weight | 342.47 g/mol [1] |

| SMILES | CCCCCCCCCCCCC1=C(O)C(=O)C2=CC=CC=C2C1=O[2] |

| InChI | InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-19-20(23)17-14-12-13-15-18(17)21(24)22(19)25/h12-15,25H,2-11,16H2,1H3[2] |

| Synonyms | 2-Dodecyl-3-hydroxy-1,4-naphthalenedione, 2-Dodecyl-3-hydroxy-1,4-naphthoquinone, DHN[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 98 °C |

| Boiling Point | 476.96 °C (Predicted) |

| Solubility | Insoluble in water; Soluble in most common organic solvents.[3] The long dodecyl chain imparts significant lipophilicity.[2] |

| Appearance | Neat |

Note on Boiling Point: There are conflicting reports regarding the boiling point of this compound. The value presented is a predicted value and should be used with caution. Experimental determination is recommended for precise applications.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the hydrolysis of its parent compound, acequinocyl. Alternatively, it can be prepared by the direct alkylation of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone).

Protocol 3.1.1: Synthesis via Hydrolysis of Acequinocyl

This protocol describes the acid-catalyzed hydrolysis of acequinocyl.

-

Dissolution: Dissolve acequinocyl in a suitable organic solvent (e.g., ethanol (B145695) or tetrahydrofuran).

-

Acidification: Add an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Heating: Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent like ethyl acetate (B1210297).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.[4]

Protocol 3.1.2: Synthesis via Alkylation of 2-Hydroxy-1,4-naphthoquinone

This protocol outlines a general procedure for the synthesis of 2-alkyl-3-hydroxy-1,4-naphthoquinones.

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-1,4-naphthoquinone (lawsone) in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Add 1-dodecanal and an amine catalyst (e.g., piperidine) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, acidify the reaction mixture and extract the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography.

Determination of Physicochemical Properties

Protocol 3.2.1: Melting Point Determination

The melting point can be determined using a standard melting point apparatus.

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the melting point apparatus and heat slowly (1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. For a pure compound, this range should be narrow.

Protocol 3.2.2: Boiling Point Determination (Micro Method)

Due to the high predicted boiling point, a micro-boiling point determination method is recommended.

-

Sample Preparation: Place a few drops of the sample into a small test tube.

-

Capillary Insertion: Invert a sealed capillary tube into the test tube.

-

Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., silicone oil).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The boiling point is the temperature at which the bubble stream just ceases and the liquid begins to enter the capillary tube upon cooling.

Protocol 3.2.3: Solubility Determination

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane).

-

Procedure: In a small test tube, add a small, accurately weighed amount of this compound (e.g., 10 mg).

-

Titration: Add the selected solvent dropwise while vortexing or stirring until the solid completely dissolves.

-

Quantification: Record the volume of solvent required to dissolve the sample. Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Analytical Methods

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and selective method for the quantification of this compound in various matrices.

Protocol 3.3.1: HPLC-MS/MS Analysis

-

Sample Preparation:

-

Extraction: Extract the sample with a suitable organic solvent (e.g., acetonitrile (B52724) or a mixture of hexane (B92381) and ethyl acetate).[5]

-

Cleanup: Depending on the matrix complexity, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[5]

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve peak shape.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative or positive mode.

-

Detection: Multiple reaction monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.

-

Mechanism of Action: Inhibition of Mitochondrial Complex III

Acequinocyl is a pro-acaricide that is rapidly metabolized to this compound, the active form.[6] this compound acts as a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III (cytochrome bc1 complex).[6]

The cytochrome bc1 complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c, coupled with the pumping of protons across the inner mitochondrial membrane. This process, known as the Q-cycle, is essential for generating the proton motive force that drives ATP synthesis.

This compound is a Qo site inhibitor, meaning it binds to the ubiquinol oxidation site (Qo) of Complex III.[7][8] This binding is competitive with the natural substrate, ubiquinol. By occupying the Qo site, this compound blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, the first acceptor in the high-potential chain of Complex III.[9][10] This disruption of the electron flow halts the Q-cycle, leading to the collapse of the mitochondrial membrane potential and the cessation of ATP production, ultimately causing cellular death in the target pest.[7]

Signaling Pathway Diagram: Inhibition of Mitochondrial Complex III by this compound

Caption: Inhibition of mitochondrial complex III by this compound.

Conclusion

This compound is a potent metabolic inhibitor with a well-defined mechanism of action. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and the experimental protocols necessary for its study. The elucidation of its inhibitory effect on the mitochondrial electron transport chain at the Qo site of Complex III offers a clear understanding of its acaricidal activity. This information serves as a valuable resource for researchers and professionals engaged in the development of new pest control agents and the study of mitochondrial bioenergetics.

References

- 1. 2-Dodecyl-3-hydroxy-1,4-naphthoquinone | C22H30O3 | CID 14672776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 57960-31-3: 2-dodecyl-3-hydroxynaphthalene-1,4-dione [cymitquimica.com]

- 3. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Acequinocyl | C24H32O4 | CID 93315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]

- 8. Qo site of mitochondrial complex III is the source of increased superoxide after transient exposure to hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coenzyme Q – cytochrome c reductase - Wikipedia [en.wikipedia.org]

- 10. The Qo site of the mitochondrial complex III is required for the transduction of hypoxic signaling via reactive oxygen species production - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Hydroxy-3-dodecyl-1,4-naphthoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-hydroxy-3-dodecyl-1,4-naphthoquinone, a lipophilic derivative of lawsone (2-hydroxy-1,4-naphthoquinone). This class of compounds is of significant interest in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] This document details the most effective synthetic pathways, provides experimental protocols, and summarizes key quantitative data. Furthermore, it visualizes the synthetic route and a proposed mechanism of action for its biological effects.

Introduction

2-Hydroxy-1,4-naphthoquinone (B1674593), commonly known as lawsone, is a naturally occurring compound that serves as a versatile starting material for the synthesis of numerous biologically active molecules.[3][4] The introduction of a long alkyl chain, such as a dodecyl group, at the C3 position significantly increases the lipophilicity of the molecule, which can enhance its interaction with cellular membranes and specific biological targets. Members of the 3-alkyl-2-hydroxy-1,4-naphthoquinone family have been identified as potent inhibitors of mitochondrial electron transport and are known to induce cellular apoptosis through the generation of reactive oxygen species (ROS).[1][5][6][7][8]

Synthetic Pathways

The synthesis of 2-hydroxy-3-dodecyl-1,4-naphthoquinone primarily involves the alkylation of the parent compound, 2-hydroxy-1,4-naphthoquinone (lawsone). Several methods have been reported for the C3-alkylation of lawsone, with varying degrees of efficiency and scalability.

Three-Component Reductive Alkylation

This is a high-yield, one-pot reaction that has emerged as a preferred method for the synthesis of 3-alkyl-2-hydroxy-1,4-naphthoquinones.[1] The reaction involves the condensation of lawsone with an aldehyde (dodecanal in this case) and a reducing agent, such as Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate), catalyzed by an organocatalyst like L-proline.[9]

Radical Alkylation

Historically, radical alkylation has been employed for the synthesis of this class of compounds. This method typically involves the reaction of lawsone with a source of alkyl radicals, which can be generated from precursors like diacyl peroxides.[1] However, this method can suffer from lower yields and the formation of side products.

Alkylation via Lithiation

Another approach involves the deprotonation of lawsone with a strong base, such as lithium hydride, to form a lithium salt in situ. This nucleophilic intermediate is then reacted with an alkyl halide, like dodecyl bromide, to introduce the alkyl chain at the C3 position.

Experimental Protocols

The following is a detailed protocol for the most efficient and recommended synthetic route: the three-component reductive alkylation.

Synthesis of 2-Hydroxy-3-dodecyl-1,4-naphthoquinone via Proline-Catalyzed Reductive Alkylation

Materials:

-

2-Hydroxy-1,4-naphthoquinone (Lawsone)

-

Hantzsch ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

-

L-proline

-

Dichloromethane (B109758) (CH2Cl2), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser, add 2-hydroxy-1,4-naphthoquinone (1 equivalent), dodecanal (1.2 equivalents), Hantzsch ester (1.1 equivalents), and L-proline (0.1 equivalents).

-

Add anhydrous dichloromethane to achieve a 0.3 M solution with respect to lawsone.

-

The reaction mixture is stirred and heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically overnight), the mixture is cooled to room temperature.

-

Silica gel is added to the reaction mixture, and the solvent is removed under reduced pressure.

-

The resulting solid is purified by dry-pack column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the final product.

Quantitative Data

| Property | Value |

| Molecular Formula | C₂₂H₃₀O₃ |

| Molecular Weight | 342.47 g/mol |

| Appearance | Expected to be a yellow or orange solid |

| Melting Point | Not reported |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. |

| ¹H NMR (CDCl₃, est.) | δ 8.10 (d, 1H), 8.05 (d, 1H), 7.70 (t, 1H), 7.65 (t, 1H), 2.85 (t, 2H), 1.60 (m, 2H), 1.25 (m, 18H), 0.88 (t, 3H) |

| ¹³C NMR (CDCl₃, est.) | δ 184.5, 181.8, 152.5, 134.8, 133.2, 132.5, 126.8, 126.2, 122.0, 31.9, 29.6 (multiple), 29.3, 29.1, 22.7, 14.1 |

| IR (KBr, cm⁻¹) | ~3350 (O-H), ~2920, ~2850 (C-H), ~1670, ~1645 (C=O), ~1595 (C=C) |

| Mass Spec (ESI-MS) | m/z [M-H]⁻ calculated for C₂₂H₂₉O₃⁻: 341.2122; found: (not reported) |

Visualizations

Synthesis Pathway

Caption: Three-component reductive alkylation for the synthesis of 2-hydroxy-3-dodecyl-1,4-naphthoquinone.

Proposed Mechanism of Action

Caption: Proposed mechanism of action for the cytotoxic effects of 2-hydroxy-3-alkyl-1,4-naphthoquinones.

References

- 1. Effects of 2-hydroxy-3-undecyl-1,4-naphthoquinone on respiration of electron transport particles and mitochondria: topographical location of the Rieske iron-sulfur protein and the quinone binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity, hemolysis and in vivo acute toxicity of 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of 2-Hydroxy-1,4-naphthoquinone Derivatives as Potent Antimalarial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potent and selective hydroxynaphthoquinone inhibitors of mitochondrial electron transport in Eimeria tenella (Apicomplexa: Coccidia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of mitochondrial electron transport by hydroxy-substituted 1,4-quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of electron transport by antimycin A, alkyl hydroxy naphthoquinones and metal coordination compounds. | Semantic Scholar [semanticscholar.org]

- 8. Inhibition of electron transfer by 3-alkyl-2-hydroxy-1,4-naphthoquinones in the ubiquinol-cytochrome c oxidoreductases of Rhodopseudomonas sphaeroides and mammalian mitochondria. Interaction with a ubiquinone-binding site and the Rieske iron-sulfur cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Three-component reductive alkylation of 2-hydroxy-1, 4-naphthoquinones with lactols - PMC [pmc.ncbi.nlm.nih.gov]

The Insider's Guide to Acequinocyl-Hydroxy: A Deep Dive into its Acaricidal Mechanism of Action

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acaricidal agent acequinocyl (B1664961) and its active metabolite, acequinocyl-hydroxy. The focus is on the core mechanism of action, offering in-depth insights for research, scientific, and drug development professionals. This document details the biochemical pathways, presents quantitative data through structured tables, outlines key experimental protocols, and provides visual diagrams of the critical processes.

Core Mechanism of Action: Disruption of the Mitochondrial Electron Transport Chain

Acequinocyl itself is a pro-acaricide, meaning it is not biologically active in its initial form.[1][2][3] Upon administration, it is metabolized within the target mite through deacetylation into its active form, 2-hydroxy-3-dodecyl-1,4-naphthoquinone, also known as this compound.[1][3][4] This active metabolite is the key to its potent acaricidal properties.

This compound functions as a powerful inhibitor of the mitochondrial electron transport chain (METC), the primary engine of cellular energy production.[2][3] Specifically, it targets Mitochondrial Complex III, also known as the cytochrome bc1 complex.[1][2] Structurally similar to ubiquinone (Coenzyme Q), this compound acts as a competitive inhibitor at the ubiquinol (B23937) oxidation (Qo) site of Complex III.[1][2][4]

By binding to the Qo site, this compound effectively blocks the transfer of electrons from ubiquinol to cytochrome c.[1][2] This disruption has two catastrophic consequences for the mite:

-

Collapse of the Proton Gradient: The electron flow through Complex III is intrinsically linked to the pumping of protons from the mitochondrial matrix to the intermembrane space. By halting this electron transfer, this compound prevents the formation of the proton motive force, a critical electrochemical gradient.[1][2]

-

Cessation of ATP Synthesis: The proton motive force is the direct driver of ATP synthase (Complex V), the enzyme responsible for producing adenosine (B11128) triphosphate (ATP), the cell's main energy currency. Without this gradient, ATP synthesis grinds to a halt, leading to a rapid and severe energy deficit within the mite's cells.[1][2]

This cellular energy crisis ultimately results in paralysis and death of the mite.[1][2] This targeted attack on a fundamental biological process makes acequinocyl an effective acaricide against all life stages of susceptible mites, including eggs, larvae, nymphs, and adults.[2][3][5]

Quantitative Data on the Efficacy of Acequinocyl

The following tables summarize the quantitative effects of acequinocyl on various mite species and life stages. While specific IC50 values for this compound on mite mitochondrial Complex III are not widely published in readily available literature, the provided data from bioassays on whole organisms reflect the potent inhibitory action at the molecular level.

Table 1: Lethal Concentration (LC50) of Acequinocyl against Mites

| Mite Species | Life Stage | LC50 (mg a.i./L) | Exposure Time | Source |

| Tetranychus urticae | Adult Females | 36.25 µl/L | 24 hours | [6] |

| Eutetranychus orientalis | Adult Females | 34.07 µl/L | 24 hours | [6] |

Table 2: Sublethal Effects of Acequinocyl on Tetranychus urticae

| Parameter | Control | LC10 Treatment | LC30 Treatment | Source |

| Net Reproductive Rate (R0) | - | Reduced by 33.3% | Reduced by 51.3% | [7] |

| Intrinsic Rate of Increase (rm) | - | Reduced by 7.5% | Reduced by 14.8% | [7] |

| Finite Rate of Increase (λ) | - | Reduced by 1.9% | Reduced by 3.6% | [7] |

| Population Doubling Time | - | Prolonged by 7.5% | Prolonged by 14.8% | [7] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved in the mechanism of action and its study, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Effect of biopesticides on different Tetranychus urticae Koch (Acari: Tetranychidae) life stages [ouci.dntb.gov.ua]

- 4. agilent.com [agilent.com]

- 5. benchchem.com [benchchem.com]

- 6. Evaluation of the Effect of Four Bioactive Compounds in Combination with Chemical Product against Two Spider Mites Tetranychus urticae and Eutetranychus orientalis(Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vivo Metabolism of Acequinocyl to Acequinocyl-Hydroxy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acequinocyl (B1664961) is an acaricide that functions as a mitochondrial electron transport inhibitor. Its efficacy is primarily attributed to its in vivo hydrolysis into the active metabolite, acequinocyl-hydroxy (2-dodecyl-3-hydroxy-1,4-naphthalenedione). This technical guide provides a comprehensive overview of the metabolic conversion of acequinocyl to this compound in vivo, with a focus on quantitative data, experimental protocols, and the underlying metabolic pathway. The information presented is collated from publicly available toxicology reports and regulatory assessments, primarily focusing on studies conducted in rats, a common model for mammalian metabolism studies.

Quantitative Analysis of Acequinocyl Metabolism

The primary route of acequinocyl metabolism is the cleavage of the acetyl group, leading to the formation of this compound. In vivo studies in rats have demonstrated that after oral administration, acequinocyl is extensively metabolized, with the majority of the dose being excreted in the feces.

The following table summarizes the quantitative data on the fecal excretion of acequinocyl and its primary metabolite, this compound, in rats following oral administration.

| Compound | Matrix | Percentage of Administered Dose | Animal Model | Source |

| Acequinocyl | Feces | 1-2% | Rat | [PubChem CID: 93315] |

| This compound | Feces | 12-36% | Rat | [PubChem CID: 93315] |

Table 1: Fecal Excretion of Acequinocyl and this compound in Rats

It is important to note that the parent acequinocyl is a minor component of the fecal residue, indicating significant hydrolysis to this compound in vivo.

Metabolic Pathway

The metabolic transformation of acequinocyl to this compound is a straightforward hydrolysis reaction. This initial Phase I metabolic step is crucial for the bioactivation of the compound. Further metabolism of this compound can occur, with studies in rats indicating that a major biliary metabolite is a conjugate of this compound, presumed to be a glucuronide conjugate. This suggests a Phase II conjugation reaction following the initial hydrolysis.

Experimental Protocols

Detailed experimental protocols for in vivo metabolism studies of acequinocyl are often proprietary. However, based on regulatory submission summaries, a typical study design for investigating the absorption, distribution, metabolism, and excretion (ADME) of acequinocyl in rats can be outlined.

Animal Model and Administration

-

Species: Rat (e.g., Sprague-Dawley or Fischer 344)

-

Administration Route: Oral gavage is a common route for assessing the metabolic fate of pesticides.

-

Dose Levels: Studies have been conducted using both low (e.g., 10 mg/kg body weight) and high (e.g., 500 mg/kg body weight) single doses of radiolabeled acequinocyl. Repeated dosing regimens (e.g., 14 daily doses of 10 mg/kg) have also been employed to assess accumulation and steady-state metabolism.[1]

Sample Collection and Analysis

-

Plasma: Blood samples are collected at various time points post-administration to determine the pharmacokinetic profile. A human health risk assessment document noted that peak plasma concentrations in rats were reached between 2-6 hours for a low dose and at 24 hours for a high dose of acequinocyl.[1]

-

Urine and Feces: Animals are housed in metabolism cages to allow for the separate collection of urine and feces. This is crucial for determining the primary route of excretion and for quantifying the parent compound and its metabolites.

-

Bile: In some studies, bile duct cannulation is performed to directly collect bile and identify biliary metabolites. This was instrumental in identifying the glucuronide conjugate of this compound as a major biliary metabolite in rats.

-

Analytical Methods: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or other sensitive detectors is the standard method for the quantification of acequinocyl and this compound in biological matrices. The use of radiolabeled compounds (e.g., with 14C) is common in ADME studies to facilitate the tracking and quantification of all metabolites.

The following diagram illustrates a typical experimental workflow for an in vivo metabolism study of acequinocyl.

Conclusion

The in vivo metabolism of acequinocyl to its active metabolite, this compound, is a critical step in its mode of action. Quantitative data from rat studies indicate that this conversion is substantial, with this compound being a major fecal metabolite. The metabolic pathway involves an initial hydrolysis followed by conjugation for biliary excretion. While detailed pharmacokinetic profiles are not extensively published, the available information from regulatory documents provides a solid foundation for understanding the experimental approaches used to study this metabolic transformation. This guide serves as a valuable resource for researchers and professionals in the fields of drug metabolism, toxicology, and pesticide development.

References

physicochemical properties of acequinocyl-hydroxy

An In-depth Technical Guide on the Physicochemical Properties of Acequinocyl-hydroxy

This technical guide provides a comprehensive overview of the core , a primary metabolite of the acaricide acequinocyl (B1664961).[1] Intended for researchers, scientists, and drug development professionals, this document details quantitative data, experimental protocols for its determination, and visualizations of its chemical structure, analytical workflow, and mechanism of action.

Physicochemical Properties

This compound, also known as 2-dodecyl-3-hydroxy-1,4-naphthalenedione, is a significant compound in toxicological and residue analysis.[1][2] Its chemical and physical characteristics are crucial for understanding its environmental fate, bioavailability, and for the development of accurate analytical methods.

Data Presentation: Core Physicochemical Data

The following table summarizes the key .

| Property | Value | Reference |

| IUPAC Name | 2-dodecyl-3-hydroxynaphthalene-1,4-dione | [3] |

| Synonyms | 2-Dodecyl-3-hydroxy-1,4-naphthoquinone, DHN | [2] |

| CAS Number | 57960-31-3 | [2][3][4] |

| Molecular Formula | C₂₂H₃₀O₃ | [2][4][5] |

| Molecular Weight | 342.47 g/mol | [3][4] |

| Appearance | Yellow crystalline powder | [4] |

| Melting Point | 94 - 98 °C | [4] |

| Water Solubility | Very low. The parent compound, acequinocyl, has a water solubility of 0.007 mg/L at 25°C.[6] | |

| Predicted Partition Coefficient (XlogP) | 7.1 | [5] |

| SMILES | CCCCCCCCCCCCC1=C(O)C(=O)c2ccccc2C1=O | [3][5] |

| InChI Key | KUUFMNYPHOKBFD-UHFFFAOYSA-N | [2] |

Visualizations

Chemical Structure of this compound

The two-dimensional structure of the this compound molecule is presented below, illustrating the 1,4-naphthoquinone (B94277) ring with a hydroxyl group and a dodecyl chain.

Caption: Chemical structure of this compound.Experimental Protocols

The determination of this compound residues in various matrices typically involves extraction, cleanup, and instrumental analysis.

Extraction

The goal of the extraction step is to isolate acequinocyl and this compound from the sample matrix.

-

For Animal Tissues, Milk, Eggs, and Fish:

-

Homogenize a 10.0 g sample with 5 mL of 0.4 mol/L hydrochloric acid and 100 mL of acetone (B3395972).[7]

-

Filter the mixture with suction.[7]

-

Re-homogenize the residue on the filter paper with 50 mL of acetone and filter again.[7]

-

Combine the filtrates and adjust the final volume to 200 mL with acetone.[7]

-

Take a 20 mL aliquot, add 100 mL of 10 w/v% sodium chloride solution, and perform a liquid-liquid extraction twice with n-hexane (100 mL and 50 mL).[7]

-

Dehydrate the combined n-hexane extract with anhydrous sodium sulfate.[7]

-

-

For Fruits and Vegetables:

-

Extract homogenized samples with a solution of hexane (B92381) and ethyl acetate (B1210297) (1:1, v/v).[1][8]

-

Cleanup (Purification)

Cleanup steps are employed to remove interfering co-extractives from the sample extract, thereby improving the accuracy and sensitivity of the analysis.

-

Acetonitrile (B52724)/Hexane Partitioning:

-

Concentrate the dehydrated n-hexane extract at a temperature below 40°C to remove the solvent.[7]

-

Dissolve the residue in 20 mL of n-hexane.[7]

-

Extract this solution three times with 40 mL portions of acetonitrile saturated with n-hexane.[7]

-

Combine the acetonitrile extracts and concentrate them at below 40°C to dryness.[7]

-

-

Solid-Phase Extraction (SPE):

-

For further cleanup, the extract can be passed through cartridges such as silica (B1680970) gel, styrene-divinylbenzene copolymer, or Florisil.[1][7]

-

A dispersive solid-phase extraction (dSPE) cleanup, characteristic of the QuEChERS method, may also be used with a sorbent like primary secondary amine (PSA).[1]

-

Analysis and Quantification

The final, purified extract is analyzed using chromatographic techniques to identify and quantify this compound.

-

Instrumentation:

-

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): Used for determination at a wavelength of 250 nm.[1][8]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique used for both quantification and confirmation of the analyte.[1][7][9]

-

-

Final Preparation for LC-MS/MS:

-

Quantitation: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated from reference standards of known concentrations.[7][9] The limit of quantitation (LOQ) for both acequinocyl and this compound has been reported to be 0.01 mg/kg in fruit and vegetable matrices.[8]

General Analytical Workflow

The diagram below illustrates a generalized workflow for the analysis of this compound in environmental and food samples.

Caption: General workflow for this compound analysis.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Acequinocyl itself is a pro-acaricide that is metabolized into the active compound, this compound (2-hydroxy-3-dodecyl-1,4-naphthoquinone).[11] The primary mechanism of action for this compound is the inhibition of the mitochondrial electron transport chain.[11] Specifically, it targets Complex III, also known as the cytochrome bc₁ complex.[11]

Structurally resembling ubiquinone, this compound is believed to bind to the Qₒ site of Complex III, competitively inhibiting the binding of ubiquinone.[11] This blockage disrupts the transfer of electrons from ubiquinol (B23937) to cytochrome c, which in turn halts the pumping of protons across the inner mitochondrial membrane. The ultimate effect is the cessation of ATP synthesis, leading to energy depletion and death of the target mite.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory action of this compound on Complex III of the mitochondrial electron transport chain.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS 57960-31-3 | LGC Standards [lgcstandards.com]

- 4. 57960-31-3・this compound Standard・011-18601[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. PubChemLite - this compound (C22H30O3) [pubchemlite.lcsb.uni.lu]

- 6. Modification of the existing maximum residue level for acequinocyl in sweet peppers/bell peppers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mhlw.go.jp [mhlw.go.jp]

- 8. Determination of acequinocyl and hydroxyacequinocyl on fruits and vegetables by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 11. Acequinocyl | C24H32O4 | CID 93315 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acequinocyl-hydroxy (CAS 57960-31-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acequinocyl (B1664961) is a quinoline-based contact miticide valued in agricultural settings for its efficacy against a wide spectrum of mite species. It operates as a pro-acaricide, undergoing metabolic activation within the target organism to its potent form, acequinocyl-hydroxy (CAS 57960-31-3). This active metabolite is the primary agent of toxicity, disrupting cellular respiration and leading to the cessation of energy production in mites. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, mechanism of action, metabolic pathway, toxicology, and key experimental protocols for its study. All quantitative data are presented in structured tables for clarity, and critical pathways and workflows are visualized using diagrams.

Physicochemical Properties

A summary of the key physicochemical properties of acequinocyl and its active metabolite, this compound, is presented in Table 1.

Table 1: Physicochemical Properties of Acequinocyl and this compound

| Property | Acequinocyl | This compound |

| CAS Number | 57960-19-7[1] | 57960-31-3[2][3][4][5][6] |

| Molecular Formula | C₂₄H₃₂O₄[1] | C₂₂H₃₀O₃[2][4][5] |

| Molecular Weight | 384.51 g/mol [1] | 342.47 g/mol [4][6] |

| Appearance | Fine yellowish powder[1] | Yellow crystalline powder[3] |

| Melting Point | 59.6 °C[1] | 94 - 98 °C[3] |

| Water Solubility | 6.7 x 10⁻⁶ g/L (at 25 °C)[1] | Insoluble |

| Log P (octanol/water) | > 6.2[1] | Not available |

Metabolism of Acequinocyl

Acequinocyl is metabolically converted to its active form, this compound, through deacetylation. This process is crucial for its acaricidal activity. The metabolic pathway is illustrated in the diagram below.

Mechanism of Action

The primary mode of action of this compound is the inhibition of the mitochondrial electron transport chain (ETC) at Complex III (cytochrome bc1 complex). By binding to the Qo site of Complex III, it blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c. This disruption halts the pumping of protons across the inner mitochondrial membrane, leading to the collapse of the proton motive force and the cessation of ATP synthesis, ultimately causing paralysis and death of the mite.[7]

Toxicology

Acequinocyl generally exhibits low acute toxicity to mammals. The primary toxicological effects observed in longer-term studies are related to the hematopoietic system, including increased blood clotting time and internal hemorrhage, which is consistent with its structural similarity to Vitamin K.[8] A summary of toxicological data is provided in Table 2.

Table 2: Toxicological Data for Acequinocyl

| Parameter | Species | Value | Reference |

| Oral LD₅₀ | Rat | > 5000 mg/kg | [1] |

| Dermal LD₅₀ | Rat | > 2000 mg/kg | [1] |

| Oral LD₅₀ | Mouse | > 5000 mg/kg | [1] |

| Contact Acute LD₅₀ | Honeybee (Apis mellifera) | 280 µ g/bee | [9] |

| Oral Acute LD₅₀ | Honeybee (Apis mellifera) | 315 µ g/bee | [9] |

The efficacy of acequinocyl against various mite species has been documented. Table 3 presents a selection of LC₅₀ values.

Table 3: Efficacy of Acequinocyl Against Various Mite Species

| Mite Species | Life Stage | Bioassay Method | LC₅₀ (ppm) | Reference |

| Tetranychus urticae (Susceptible Line) | Adult | Leaf-dip | 35.56 | [3] |

| Tetranychus urticae (Field Populations) | Adult | Leaf-dip | 15.49 - 176 | [3] |

Experimental Protocols

Detailed methodologies for key experiments involving acequinocyl and this compound are provided below.

Leaf-Dip Bioassay for Acaricidal Efficacy

This protocol is used to determine the lethal concentration (e.g., LC₅₀) of acequinocyl against mites.

-

Materials:

-

Bean plants or other suitable host plants

-

Petri dishes (9 cm diameter)

-

Acequinocyl technical grade

-

Non-ionic surfactant (e.g., Triton X-100)

-

Distilled water

-

Stereomicroscope

-

Fine brush

-

-

Procedure:

-

Preparation of Leaf Discs: Prepare a 1.5% agar solution and pour it into Petri dishes. Once solidified, place a leaf disc from the host plant, abaxial side up, onto the agar.[10]

-

Mite Transfer: Using a fine brush, transfer 20-30 adult female mites onto each leaf disc.[10]

-

Treatment Preparation: Prepare a stock solution of acequinocyl in a suitable solvent (e.g., acetone) and then make a series of at least five serial dilutions in distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100).[3] A control solution containing only distilled water and the surfactant should also be prepared.

-

Application: Dip each leaf disc with mites into the respective acequinocyl solution for 5 seconds.[10]

-

Drying and Incubation: Allow the treated leaf discs to air dry before placing them back into the Petri dishes. Incubate the dishes at 25 ± 2 °C, 60 ± 10% relative humidity, and a 16:8 hour (light:dark) photoperiod.[10]

-

Mortality Assessment: After 24 to 48 hours, assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.[3][10]

-

Data Analysis: Correct for control mortality using Abbott's formula. Perform Probit analysis to determine the LC₅₀ values and their 95% confidence intervals.[3]

-

Residue Analysis by HPLC-DAD

This method is suitable for the determination of acequinocyl and this compound residues in fruits and vegetables.[11]

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD)

-

Column: ZORBAX SB-C₁₈ (250mm x 4.6mm, 10 µm) or equivalent[6]

-

-

Chromatographic Conditions:

-

Sample Preparation (Fruits and Vegetables):

-

Extraction: Homogenize a representative sample of the fruit or vegetable. Extract a subsample with a 1:1 (v/v) solution of hexane (B92381) and ethyl acetate.[11]

-

No Cleanup Required: For many fruit and vegetable matrices, no further cleanup is necessary.[11]

-

Analysis: Directly inject the extract into the HPLC system.

-

Quantification: Quantify the concentrations of acequinocyl and this compound based on a calibration curve prepared using certified reference standards.

-

Mitochondrial Complex III Activity Assay

This assay measures the activity of Complex III by monitoring the reduction of cytochrome c.

-

Principle: The activity of Complex III (ubiquinol-cytochrome c reductase) is determined by measuring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

Materials:

-

Isolated mitochondria

-

Complex III Assay Buffer

-

Cytochrome c solution

-

Decylubiquinol (substrate)

-

Antimycin A (Complex III inhibitor)

-

Spectrophotometric multiwell plate reader

-

-

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from the target tissue or cells using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.[10]

-

Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer and cytochrome c.

-

Inhibitor Control: For a negative control, add Antimycin A to a separate reaction mixture and incubate for a few minutes.[10]

-

Sample Addition: Add the isolated mitochondria to the reaction mixtures.

-

Reaction Initiation: Initiate the reaction by adding the substrate, decylubiquinol.[10]

-

Measurement: Immediately measure the increase in absorbance at 550 nm over time in kinetic mode.[10]

-

Data Analysis: Calculate the rate of cytochrome c reduction. The specific activity of Complex III is the inhibitor-sensitive rate (the rate in the absence of Antimycin A minus the rate in the presence of Antimycin A). The IC₅₀ value for an inhibitor like this compound can be determined by measuring the activity over a range of inhibitor concentrations.

-

Conclusion

This compound is the biologically active form of the acaricide acequinocyl, functioning as a potent inhibitor of mitochondrial Complex III. This targeted disruption of cellular energy metabolism provides effective control of various mite species across all life stages. The experimental protocols detailed in this guide offer standardized methods for evaluating the efficacy, residues, and mechanism of action of this important compound, providing a valuable resource for researchers in the fields of agriculture, toxicology, and drug development.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. CN103901148A - Method for measuring acequinocyl and hydroxyl acequinocyl by using high performance liquid chromatograph - Google Patents [patents.google.com]

- 7. apvma.gov.au [apvma.gov.au]

- 8. benchchem.com [benchchem.com]

- 9. Acequinocyl [sitem.herts.ac.uk]

- 10. Mitochondrial Complex III Activity Assay Kit (ab287844) | Abcam [abcam.com]

- 11. Determination of acequinocyl and hydroxyacequinocyl on fruits and vegetables by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Naphthoquinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthoquinones, a class of organic compounds derived from naphthalene, represent a significant area of interest in medicinal chemistry and drug development. Possessing a characteristic bicyclic structure, these compounds are widely distributed in nature, found in various plants, fungi, and bacteria. Their diverse pharmacological properties, including anticancer, antimicrobial, antiparasitic, and anti-inflammatory activities, have positioned them as promising scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of naphthoquinone derivatives, detailing their mechanisms of action, summarizing key quantitative data, and outlining essential experimental protocols.

Anticancer Activity

Naphthoquinone derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their anticancer mechanisms are often multifactorial, targeting key cellular processes involved in tumor growth and survival.

Mechanisms of Anticancer Action

The anticancer activity of naphthoquinones is primarily attributed to their ability to induce oxidative stress, inhibit key enzymes involved in cell proliferation, and modulate critical signaling pathways.

-

Induction of Reactive Oxygen Species (ROS): Many naphthoquinones can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.[1] Elevated ROS levels can lead to oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[1]

-

Enzyme Inhibition: Naphthoquinones have been shown to inhibit several enzymes crucial for cancer cell survival. For instance, lapachol (B1674495) has been identified as an inhibitor of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in aerobic glycolysis, a metabolic hallmark of cancer cells.[2][3] By inhibiting PKM2, lapachol disrupts cancer cell metabolism, leading to decreased ATP production and inhibition of cell proliferation.[3][4]

-

Modulation of Signaling Pathways: Naphthoquinone derivatives can interfere with multiple signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. The naphthoquinone plumbagin (B1678898) has been shown to inhibit the PI3K/Akt/mTOR pathway in various cancer cells, including breast and esophageal cancer.[5][6][7] It can decrease the levels of key proteins in this pathway, such as the p85 subunit of PI3K and phosphorylated Akt, leading to cell cycle arrest and apoptosis.[6][7]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor progression and metastasis. Both plumbagin and derivatives of juglone have been identified as inhibitors of the STAT3 signaling pathway.[7][8][9] They can block the phosphorylation and activation of STAT3, thereby downregulating the expression of its target genes involved in cell proliferation and survival.[8]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is another transcription factor that is constitutively active in many cancers and promotes inflammation and cell survival. Plumbagin has been shown to suppress the activation of NF-κB, contributing to its anticancer effects.[5]

-

Signaling Pathway of Plumbagin in Cancer Cells

Caption: Plumbagin inhibits the PI3K/Akt/mTOR and STAT3 signaling pathways.

Quantitative Anticancer Data

The cytotoxic activity of naphthoquinone derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

| Naphthoquinone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Plumbagin | Esophageal (KYSE150) | ~5 | [7] |

| Plumbagin | Esophageal (KYSE450) | ~5 | [7] |

| Juglone Derivative (YZ-35) | Breast (MDA-MB-231) | 0.19 | [8] |

| Lapachol | Melanoma (MEL103) | ~10 (proliferation) | [3] |

| Compound 11 (Substituted 1,4-naphthoquinone) | Cholangiocarcinoma (HuCCA-1) | 0.15 | [10] |

| Compound 11 (Substituted 1,4-naphthoquinone) | Lung Carcinoma (A549) | 1.55 | [10] |

| Compound 11 (Substituted 1,4-naphthoquinone) | Hepatocellular Carcinoma (HepG2) | 0.46 | [10] |

| Compound 11 (Substituted 1,4-naphthoquinone) | Lymphoblastic Leukemia (MOLT-3) | 0.15 | [10] |

| PD9 (Substituted 1,4-naphthoquinone) | Prostate (DU-145) | 1-3 | [9] |

| PD10 (Substituted 1,4-naphthoquinone) | Breast (MDA-MB-231) | 1-3 | [9] |

| PD11 (Substituted 1,4-naphthoquinone) | Colon (HT-29) | 1-3 | [9] |

| Naphthazarin | Prostate (PC-3) | 0.16 ± 0.15 | [11] |

| Naphthazarin | Colon (HCT-116) | 1.7 ± 0.06 | [11] |

| 2-(chloromethyl)quinizarin | Prostate (PC-3) | 0.15 ± 0.04 | [11] |

| 2-(chloromethyl)quinizarin | Colon (HCT-116) | 6.3 ± 1.8 | [11] |

| Alkannin oxime (DMAKO-05) | Leukemia (K562) | 0.7 | [12] |

| Alkannin oxime (DMAKO-05) | Breast (MCF-7) | 7.5 | [12] |

| Compound 56c (Benzyl clicked 1,4-naphthoquinone) | Breast (MCF-7) | 10.4 | [12] |

| Compound 56c (Benzyl clicked 1,4-naphthoquinone) | Colon (HT-29) | 6.8 | [12] |

| Compound 56c (Benzyl clicked 1,4-naphthoquinone) | Leukemia (MOLT-4) | 8.4 | [12] |

Antimicrobial Activity

Several naphthoquinone derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.

Mechanisms of Antimicrobial Action

The antimicrobial effects of naphthoquinones are linked to their ability to disrupt microbial cell structures and metabolic processes.

-

Cell Wall and Membrane Damage: Plumbagin has been shown to cause damage to the cell wall and cytoplasmic membrane of bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[13][14]

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Plumbagin has been found to inhibit biofilm formation in both Gram-positive and Gram-negative bacteria.[15][16]

-

Generation of Oxidative Stress: Similar to their anticancer mechanism, the generation of ROS by naphthoquinones can be lethal to microorganisms.

Quantitative Antimicrobial Data

The antimicrobial potency of naphthoquinones is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

| Naphthoquinone Derivative | Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Plumbagin | Staphylococcus saprophyticus | 0.029 | 0.235 | [15][16][17] |

| Plumbagin | Staphylococcus aureus | 0.058 | 0.47 | [15][16][17] |

| Plumbagin | Escherichia coli | 0.117 | 0.94 | [15][16][17] |

| Plumbagin | Klebsiella pneumoniae | 0.058 | 0.47 | [15][16][17] |

| Plumbagin | Salmonella Typhi | 0.117 | 0.94 | [15][16][17] |

| Plumbagin | Pseudomonas aeruginosa | 0.058 | 0.47 | [15][16][17] |

| Plumbagin | Streptococcus pyogenes | 0.029 | 0.235 | [15][16][17] |

| Plumbagin | Enterococcus faecalis | 0.058 | 0.47 | [15][16][17] |

| Plumbagin | Methicillin-resistant Staphylococcus aureus (MRSA) | 4-8 | - | [13][14] |

Antiparasitic Activity

Naphthoquinones have emerged as a promising class of antiparasitic agents, with notable activity against protozoan parasites such as Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii.

Mechanism of Antiparasitic Action

The primary target of many antiparasitic naphthoquinones is the mitochondrial electron transport chain of the parasite.

-

Inhibition of the Cytochrome bc1 Complex: Atovaquone (B601224) , a synthetic naphthoquinone, is a potent and selective inhibitor of the parasite's cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[18][19][20][21] By binding to the ubiquinol (B23937) oxidation site on cytochrome b, atovaquone disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and inhibition of ATP synthesis.[18] This ultimately results in the parasite's death. Furthermore, this inhibition leads to an increase in reactive oxygen species, causing oxidative stress.[18]

-

Inhibition of Pyrimidine (B1678525) Biosynthesis: The disruption of the mitochondrial electron transport chain by atovaquone also indirectly inhibits dihydroorotate (B8406146) dehydrogenase, a key enzyme in the pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in the parasite.[18][19]

Mechanism of Atovaquone Action

Caption: Atovaquone inhibits the parasite's mitochondrial electron transport chain.

Anti-inflammatory Activity

Certain naphthoquinones, such as shikonin (B1681659) , have demonstrated significant anti-inflammatory properties.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of shikonin are mediated through the inhibition of key pro-inflammatory signaling pathways.

-

Inhibition of the NF-κB Pathway: Shikonin has been shown to inhibit the activation of NF-κB, a key regulator of the inflammatory response.[22][23][24] It can prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the translocation of NF-κB to the nucleus and the subsequent expression of pro-inflammatory genes.[22][23]

-

Modulation of the PI3K/Akt Pathway: Shikonin can also exert its anti-inflammatory effects by modulating the PI3K/Akt signaling pathway.[24][25]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28][29][30]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[26][28] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[30]

-

Compound Treatment: Treat the cells with various concentrations of the naphthoquinone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[30]

-

MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[30]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for formazan crystal formation.[26][30]

-

Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[26][30]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[29][30] Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[29][30]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Workflow for MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[31][32][33][34]

Principle: The antimicrobial agent diffuses from a well through the agar, establishing a concentration gradient. If the microorganism is susceptible, a zone of inhibition (no growth) will appear around the well.

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland turbidity standard).[34]

-

Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[32][33]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or a pipette tip.[32][33]

-

Compound Addition: Add a defined volume of the naphthoquinone derivative solution to each well.[32] Include positive (known antibiotic) and negative (solvent) controls.[31]

-

Incubation: Incubate the plates at 37°C for 24 hours.[32]

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.

Determination of Minimum Inhibitory Concentration (MIC): Broth Microdilution Method

The broth microdilution method is a quantitative assay used to determine the MIC of an antimicrobial agent.[1][35][36][37][38]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration that inhibits visible microbial growth.

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the naphthoquinone derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[1]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.[1]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[38]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Conclusion

Naphthoquinone derivatives represent a versatile and promising class of natural and synthetic compounds with a broad spectrum of biological activities. Their ability to target multiple cellular pathways and processes makes them attractive candidates for the development of novel drugs for the treatment of cancer, infectious diseases, and inflammatory conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this exciting field. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the design of more potent and selective therapeutic agents.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Lapachol inhibits glycolysis in cancer cells by targeting pyruvate kinase M2 [scholarworks.indianapolis.iu.edu]

- 3. Lapachol inhibits glycolysis in cancer cells by targeting pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer Compound Plumbagin and Its Molecular Targets: A Structural Insight into the Inhibitory Mechanisms Using Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plumbagin inhibits the proliferation and survival of esophageal cancer cells by blocking STAT3-PLK1-AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Juglone Derivatives as Novel STAT3 Inhibitors with Potent Suppression of Cancer Cell Stemness against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. In vitro antibacterial activity of plumbagin isolated from Plumbago zeylanica L. against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antibacterial and anti-biofilm activity of plumbagin against multi-drug resistant clinical bacterial isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial and anti-biofilm activity of plumbagin against multi-drug resistant clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antibacterial and anti-biofilm activity of plumbagin against multi-drug resistant clinical bacterial isolates | Saudi Medical Journal [smj.org.sa]

- 18. What is the mechanism of Atovaquone? [synapse.patsnap.com]

- 19. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Research Portal [researchdiscovery.drexel.edu]

- 22. Shikonin exerts anti-inflammatory effects in a murine model of lipopolysaccharide-induced acute lung injury by inhibiting the nuclear factor-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Shikonin extracted from medicinal Chinese herbs exerts anti-inflammatory effect via proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Shikonin inhibits inflammation and chondrocyte apoptosis by regulation of the PI3K/Akt signaling pathway in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Shikonin inhibits inflammation and chondrocyte apoptosis by regulation of the PI3K/Akt signaling pathway in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. broadpharm.com [broadpharm.com]

- 29. MTT assay protocol | Abcam [abcam.com]

- 30. MTT (Assay protocol [protocols.io]

- 31. hereditybio.in [hereditybio.in]

- 32. chemistnotes.com [chemistnotes.com]

- 33. youtube.com [youtube.com]

- 34. youtube.com [youtube.com]

- 35. protocols.io [protocols.io]

- 36. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 37. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 38. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

An In-depth Technical Guide on the Role of Acequinocyl-Hydroxy in Mitochondrial Respiration Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acequinocyl (B1664961) is an acaricide that functions as a potent inhibitor of mitochondrial respiration. However, acequinocyl itself is a pro-drug that requires metabolic activation to exert its biological effect. In vivo, the acetyl group is cleaved, yielding its active metabolite, 2-hydroxy-3-dodecyl-1,4-naphthoquinone, referred to as acequinocyl-hydroxy.[1] This active metabolite is a structural analog of ubiquinone and acts as a powerful inhibitor of the mitochondrial electron transport chain (ETC). Specifically, it targets the cytochrome bc1 complex, also known as Complex III, by binding to the Qo (quinone outside) site.[1] This competitive inhibition blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby halting the respiratory process and leading to a catastrophic failure in cellular energy (ATP) production. This guide provides a detailed examination of the mechanism of action, relevant quantitative data, and the experimental protocols used to characterize the inhibitory effects of this compound on mitochondrial respiration.

Mechanism of Action: From Pro-drug to Potent Inhibitor

The inhibitory action of acequinocyl is a two-step process involving metabolic activation followed by targeted disruption of the electron transport chain.

-

Metabolic Activation: Acequinocyl, an acetate (B1210297) ester, is readily absorbed.[1] In the target organism, it undergoes de-acetylation, a reaction that removes the acetyl group to produce the active compound, this compound (2-hydroxy-3-dodecyl-1,4-naphthoquinone).[1] This conversion is a critical step for its acaricidal activity.

-

Inhibition of Mitochondrial Complex III: The active metabolite, this compound, is the key effector molecule. Structurally, it mimics the native electron carrier, ubiquinone.[1] This structural similarity allows it to bind to the Qo binding site within Complex III of the mitochondrial inner membrane.[1] Quinone Outside Inhibitors (QoIs) like this compound act by preventing the oxidation of ubiquinol at this site, which is a crucial step in the Q-cycle.[2][3] This binding action competitively blocks the docking of ubiquinol, thereby preventing the transfer of electrons to the Rieske iron-sulfur protein and subsequently to cytochrome c1.[4] The result is a complete halt of electron flow through Complex III, which disrupts the proton gradient necessary for ATP synthesis and ultimately inhibits cellular respiration.[5]

Figure 1: Metabolic activation and target of this compound.

Quantitative Data on Inhibition

| Compound | Target | Inhibition Constant (Ki) | Reference |

| 2-hydroxy-3-undecyl-1,4-naphthoquinone | Mitochondrial Complex III | 2.5 x 10-7 M | [4] |

Table 1: Inhibitory potency of a close structural analogue of this compound.

This low Ki value indicates a very high binding affinity for Complex III, highlighting the potent inhibitory nature of this class of compounds.

Signaling and Mechanistic Pathway

The inhibition of Complex III by this compound disrupts the sequential flow of electrons that constitutes the electron transport chain. This blockage has profound consequences for cellular bioenergetics.

Figure 2: Inhibition of the Electron Transport Chain by this compound.

Experimental Protocols

The characterization of mitochondrial inhibitors like this compound relies on high-resolution respirometry and spectrophotometric assays.

High-Resolution Respirometry for Measuring Oxygen Consumption

This protocol outlines the use of an instrument like the Oroboros Oxygraph-2k or a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in isolated mitochondria or intact cells upon exposure to the inhibitor.

A. Isolation of Mitochondria (from tissue, e.g., rat liver)

-

Mince fresh tissue in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

-

Homogenize the tissue using a Dounce or Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 15 min at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of respiration medium (e.g., MiR05). Determine protein concentration using a Bradford or BCA assay.

B. Respirometry Assay Protocol (Substrate-Uncoupler-Inhibitor Titration - SUIT)

-

Calibration: Calibrate the oxygen sensors in the respirometer chambers according to the manufacturer's instructions.[6]

-

Setup: Add 2 mL of air-saturated mitochondrial respiration medium to each chamber and bring the temperature to 37°C.[7]

-

Add Mitochondria: Add a standardized amount of isolated mitochondria (e.g., 0.1-0.2 mg/mL) to the chamber and allow the signal to stabilize.

-

ROUTINE Respiration: Add substrates for Complex I (e.g., malate (B86768) + pyruvate) or Complex II (succinate + rotenone (B1679576) to block Complex I). This measures the basal respiration rate.

-

LEAK Respiration (State 4): This is the respiration in the presence of substrates but before the addition of ADP.

-

OXPHOS Capacity (State 3): Add a saturating amount of ADP to stimulate ATP synthesis and measure the maximal coupled respiration.

-

Inhibitor Titration: Add successive, increasing concentrations of this compound to the chamber to generate a dose-response curve, measuring the inhibition of State 3 respiration.

-

Control Inhibitions:

-

Add Oligomycin (ATP synthase inhibitor) to measure LEAK respiration after OXPHOS.

-

Add Antimycin A (a known Complex III inhibitor) as a positive control to achieve full inhibition of the cytochrome bc1 complex.

-

Add Rotenone (Complex I inhibitor) if not already present to confirm Complex II-linked respiration.

-

-

Data Analysis: Calculate the oxygen consumption rates (pmol O₂/s/mg protein) for each state and determine the IC₅₀ value for this compound.[7]

Figure 3: Experimental workflow for mitochondrial respirometry.

Spectrophotometric Measurement of Complex III Activity

This assay measures the activity of the ubiquinol-cytochrome c reductase (Complex III) by monitoring the reduction of cytochrome c.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, 1 mM EDTA, pH 7.5) containing oxidized cytochrome c and KCN (to inhibit Complex IV).

-

Sample Preparation: Add isolated mitochondria or submitochondrial particles to the cuvette.

-

Inhibitor Incubation: For the test condition, pre-incubate the sample with this compound.

-

Initiate Reaction: Start the reaction by adding a substrate for Complex III, such as decylubiquinol (DBH₂).

-

Measurement: Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

Analysis: Calculate the rate of cytochrome c reduction. Compare the rate in the presence and absence of this compound to determine the percent inhibition.

Conclusion

This compound, the active metabolite of the acaricide acequinocyl, is a potent and specific inhibitor of mitochondrial respiration. Its mechanism of action is centered on the competitive inhibition of the Qo site of Complex III in the electron transport chain. This targeted disruption prevents cellular energy production, leading to metabolic collapse and cell death in susceptible organisms. The experimental protocols detailed herein, particularly high-resolution respirometry, provide a robust framework for quantifying the inhibitory effects of this compound and similar compounds, offering valuable tools for research in toxicology, drug development, and bioenergetics.

References

- 1. Acequinocyl | C24H32O4 | CID 93315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. resistance.nzpps.org [resistance.nzpps.org]

- 3. lin-chemical.com [lin-chemical.com]

- 4. Effects of 2-hydroxy-3-undecyl-1,4-naphthoquinone on respiration of electron transport particles and mitochondria: topographical location of the Rieske iron-sulfur protein and the quinone binding site [pubmed.ncbi.nlm.nih.gov]

- 5. The Electron Transport Chain [moodle2.units.it]

- 6. Video: High-Resolution Respirometry to Assess Bioenergetics in Cells and Tissues Using Chamber- and Plate-Based Respirometers [jove.com]

- 7. Mitochondrial respiration assays [bio-protocol.org]

Formation of Acequinocyl-Hydroxy in Environmental Samples: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acequinocyl (B1664961) is a quinoline-based acaricide and insecticide widely used in agriculture to control mite populations on various crops. Its environmental fate is of significant interest to ensure its safe and effective use. A primary degradation product of acequinocyl in the environment is its hydroxylated metabolite, 2-dodecyl-3-hydroxy-1,4-naphthoquinone, commonly known as acequinocyl-hydroxy or R1. Understanding the formation pathways and kinetics of this compound is crucial for environmental risk assessment and regulatory compliance. This technical guide provides an in-depth overview of the formation of this compound in environmental samples, detailing the primary formation pathways, experimental protocols for their investigation, a summary of quantitative data, and analytical methodologies for detection and quantification.

Core Formation Pathways

The transformation of acequinocyl to this compound in the environment is primarily driven by three processes: hydrolysis, photolysis in aqueous environments, and aerobic metabolism in soil.

Hydrolysis

Hydrolysis is a major pathway for the abiotic degradation of acequinocyl, leading to the cleavage of the ester bond and the formation of this compound and acetic acid. The rate of hydrolysis is highly dependent on the pH of the aqueous medium.

Photolysis

In the presence of sunlight, acequinocyl can undergo photodegradation in water, which can also contribute to the formation of this compound. This process involves the absorption of light energy, leading to the cleavage of the ester linkage.